(S)-3-((tert-Butoxycarbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid
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Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorophenyl moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Butanoic Acid Backbone: The butanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, often using a suitable halide precursor.
Final Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are scaled up to ensure high yield and purity, often utilizing continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halide precursors and nucleophiles like sodium azide (NaN3) or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-3-((tert-Butoxycarbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the development of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor signaling cascades.
Comparison with Similar Compounds
Similar Compounds
®-3-((tert-Butoxycarbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid: The enantiomer of the compound with the opposite stereochemistry.
3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid: A similar compound lacking the difluorophenyl group.
3-((tert-Butoxycarbonyl)amino)-4-(3,5-dichlorophenyl)butanoic acid: A compound with a dichlorophenyl group instead of a difluorophenyl group.
Uniqueness
(S)-3-((tert-Butoxycarbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
(3S)-4-(3,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(8-13(19)20)6-9-4-10(16)7-11(17)5-9/h4-5,7,12H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDGICALKIJRTD-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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